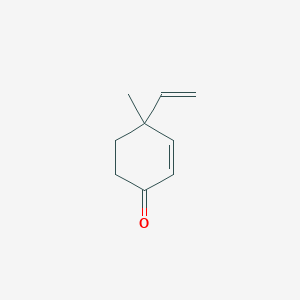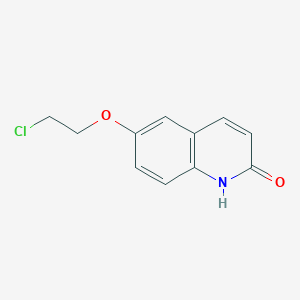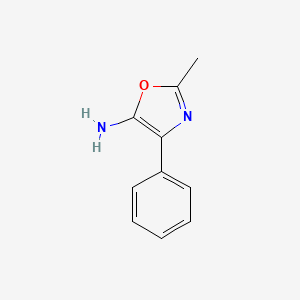
2-Cyclohexen-1-one, 4-ethenyl-4-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is an organic compound with a unique structure that includes a cyclohexene ring with a ketone group at the first position, an ethenyl group at the fourth position, and a methyl group also at the fourth position. This compound is part of the cyclohexenone family, which is known for its versatility in organic synthesis and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- can be achieved through various methods. One common approach involves the reaction of 3-buten-2-one with 2-methylbutanal under specific conditions to yield the desired product . The reaction typically requires a catalyst and controlled temperature to ensure the proper formation of the compound.
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- often involves catalytic oxidation processes. For example, cyclohexene can be oxidized using hydrogen peroxide and vanadium catalysts to produce cyclohexenone derivatives . This method is efficient and scalable, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The ethenyl and methyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and vanadium catalysts.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include alcohols, substituted cyclohexenones, and other derivatives that can be further utilized in organic synthesis.
Aplicaciones Científicas De Investigación
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of fragrances, pharmaceuticals, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-one, 4-ethenyl-4-methyl- involves its interaction with various molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethenyl and methyl groups can influence its reactivity and binding properties. These interactions can lead to the formation of new compounds with specific biological or chemical activities .
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: A simpler cyclohexenone with a ketone group at the first position.
4-Ethyl-4-methyl-2-cyclohexen-1-one: Similar structure but with an ethyl group instead of an ethenyl group.
4,4-Dimethyl-2-cyclohexen-1-one: Contains two methyl groups at the fourth position.
Uniqueness
2-Cyclohexen-1-one, 4-ethenyl-4-methyl- is unique due to the presence of both an ethenyl and a methyl group at the fourth position. This unique structure imparts distinct reactivity and properties, making it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
114300-64-0 |
|---|---|
Fórmula molecular |
C9H12O |
Peso molecular |
136.19 g/mol |
Nombre IUPAC |
4-ethenyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H12O/c1-3-9(2)6-4-8(10)5-7-9/h3-4,6H,1,5,7H2,2H3 |
Clave InChI |
OVFWPWSMANSTRS-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(=O)C=C1)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzoic acid, 2-amino-5-[(4-aminophenyl)methyl]-, methyl ester](/img/structure/B13981307.png)

![Methyl 2-(1-methyl-1H-pyrazol-4-yl)-8-(methylthio)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13981314.png)

![2-Amino-3-methyl-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)butan-1-one](/img/structure/B13981325.png)
![N-(piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride](/img/structure/B13981339.png)

![Ethyl [4-(diethylamino)phenyl]acetate](/img/structure/B13981348.png)




